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Compound Name: ERCC6 protein

CAS No.: 148972-58-1

Cat. No.: B1176580

Get Quote

Executive Summary & Mechanistic Context
The Excision Repair Cross-Complementation Group 6 (ERCC6) protein, also known as

Cockayne Syndrome B (CSB) protein, is a highly conserved DNA-dependent ATPase

belonging to the SWI2/SNF2 family of chromatin remodelers[1]. As a master regulator of2,

ERCC6 is responsible for rescuing RNA Polymerase II (RNAPII) when it stalls at bulky DNA

lesions, such as UV-induced cyclobutane pyrimidine dimers[2].

Upon binding to the stalled RNAPII complex, ERCC6 utilizes the energy derived from ATP

hydrolysis to induce nucleosome sliding (chromatin remodeling). This mechanical work

displaces the stalled polymerase and exposes the damaged DNA, allowing for the subsequent

recruitment of downstream NER factors like CSA and TFIIH[2]. Mutations that abrogate this

ATPase activity lead to Cockayne Syndrome, a severe disorder characterized by premature

aging, neurodegeneration, and extreme UV hypersensitivity[3].
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Caption: ERCC6-mediated Transcription-Coupled Nucleotide Excision Repair (TC-NER)

pathway logic.

Comparative Data: Wild-Type vs. ERCC6 Mutants
To evaluate the functional integrity of ERCC6 in drug development or basic research, scientists

rely on comparing the wild-type (WT) protein against established ATPase-deficient mutants.

The catalytic core of ERCC6 contains seven conserved helicase motifs. The most critical

mutations utilized in comparative assays occur in the Walker A (Motif I) and Walker B (Motif II)

motifs[3].
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ERCC6 Variant
Domain /
Mutation Site

ATPase
Activity

Chromatin
Remodeling

In Vivo
Phenotype /
Repair
Capacity

Wild-Type (WT) Intact
Baseline (~160

pmol/mg/min)[4]
Proficient

Normal TC-NER

and HR repair.

K538R Motif I (Walker A) Abolished[3] Defective[1]

Fails to recruit

RAD52; UV

sensitive[5].

E646Q
Motif II (Walker

B)
Abolished[3] Defective

Fails to rescue

RNA synthesis

post-UV[3].

W851R ATPase Core Abolished[6] Defective

Impairs

BRCA1/RPA

recruitment[6].

ΔN (1-336)
N-terminal

Deletion
Hyperactive[7] Proficient[8]

Loss of auto-

inhibition[7].

Causality Insight: Why is the K538R mutant the gold standard for biochemical assays? The

K538R mutation replaces an invariant lysine required for direct nucleotide binding[3]. While this

mutant can still bind to damaged chromatin, it is catalytically dead and cannot execute the

conformational changes necessary for nucleosome sliding[1]. This makes it the perfect self-

validating negative control to differentiate true ERCC6 activity from background noise.

Experimental Workflows & Self-Validating Protocols
The Continuous NADH-Coupled ATPase Assay
Rationale: Unlike traditional end-point assays that use hazardous radiolabeled ATP ( 32 P) and

only provide discrete time points, the 9 provides real-time, continuous kinetic data[9]. This is

crucial for calculating precise Kcat​and Vmax​values when comparing WT ERCC6 to its mutants.
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Caption: Logic and workflow of the continuous NADH-coupled ATPase assay.

Step-by-Step Methodology:

Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 1 mM

MgCl 2​, 9 mM Phosphoenolpyruvate (PEP), 0.15 mM NADH, 60 U/mL Pyruvate Kinase (PK),

and 32 U/mL Lactate Dehydrogenase (LDH)[9].

Substrate Addition: Add double-stranded DNA (dsDNA) to a final concentration of 10-50 ng/

µL. Causality: ERCC6 is strictly a DNA-dependent ATPase[4]. In the absence of DNA, its N-

terminal region acts as a "leucine latch" that sterically occludes the catalytic core[7]. Binding

to dsDNA induces a conformational change that releases this latch. Single-stranded DNA

(ssDNA) fails to provide this structural stimulation[4].

Protein Addition: Add 50-100 nM of purified recombinant ERCC6 (WT or mutant)[8].
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Initiation: Add ATP (1-2 mM final concentration) to initiate the reaction[9].

Continuous Monitoring: Measure the decrease in absorbance at 340 nm (or NADH

fluorescence) over 30-60 minutes at 37°C using a multi-mode microplate reader[9].

Self-Validation (Controls):

No-DNA Control: Validates that the measured activity is strictly DNA-dependent[4].

K538R Mutant Control: Purified recombinant proteins often co-purify with trace amounts of

highly active bacterial/insect cell ATPases. Any residual ATPase activity in the K538R

sample represents the background noise of contaminating enzymes, allowing for accurate

baseline subtraction[1].

Restriction Enzyme Accessibility Assay (Chromatin
Remodeling)
Rationale: ATPase activity alone does not prove functional chromatin remodeling. This assay

measures the ability of ERCC6 to use ATP hydrolysis to slide a nucleosome, thereby exposing

a previously occluded restriction enzyme site[8].

Step-by-Step Methodology:

Nucleosome Assembly: Reconstitute mononucleosomes on a 240 bp DNA fragment

containing a centrally positioned Pst I restriction site[8].

Remodeling Reaction: Incubate 25-100 nM ERCC6 with the nucleosomes in the presence of

2 mM ATP[8].

Restriction Digestion: Add Pst I enzyme. As ERCC6 hydrolyzes ATP and slides the

nucleosome, the Pst I site becomes accessible and is cleaved[8].

Quantification: Quench the reaction with EDTA and Proteinase K, run the DNA on a native

polyacrylamide gel, and quantify the ratio of cleaved vs. uncleaved DNA[8]. Causality: The

K538R mutant will show 0% cleavage above background, proving that nucleosome sliding is

strictly coupled to the mechanical energy derived from ATP hydrolysis[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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